Cas no 1592321-08-8 (2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-)

2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 化学的及び物理的性質
名前と識別子
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- 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-
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- インチ: 1S/C11H15NO2S/c1-8-2-3-12(5-11(8)14)9-4-10(6-13)15-7-9/h4,6-8,11,14H,2-3,5H2,1H3
- InChIKey: BAKGFHWCPTWGKC-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)SC=C(N2CCC(C)C(O)C2)C=1
じっけんとくせい
- 密度みつど: 1.252±0.06 g/cm3(Predicted)
- ふってん: 415.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 14.72±0.40(Predicted)
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725664-1.0g |
4-(3-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
1592321-08-8 | 1g |
$0.0 | 2023-06-06 |
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)- 関連文献
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2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl)-に関する追加情報
Introduction to 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) and Its Applications in Modern Chemical Biology
2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl), identified by its CAS number 1592321-08-8, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural properties of thiophene with the functional groups of a piperidine ring, making it a versatile scaffold for the development of novel bioactive molecules. The compound's unique chemical profile has positioned it as a valuable intermediate in synthetic chemistry, particularly in the design of targeted therapeutics.
The thiophene core of this molecule imparts stability and reactivity that are highly conducive to further functionalization. Thiophenes are well-documented for their role in various biological processes and have been extensively studied for their potential applications in medicinal chemistry. The presence of an aldehyde group at the 2-position of the thiophene ring enhances its reactivity, allowing for conjugation with a wide range of biomolecules. This characteristic makes 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) a promising candidate for use in drug discovery efforts aimed at modulating enzyme activity and receptor binding.
The 4-(3-hydroxy-4-methyl-1-piperidinyl) substituent adds another layer of complexity to the molecule, introducing both hydrophilic and lipophilic interactions. Piperidine derivatives are known for their prevalence in pharmaceuticals due to their ability to enhance oral bioavailability and metabolic stability. The hydroxyl group further contributes to the molecule's solubility and interaction with biological targets, making it an attractive moiety for designing molecules that require precise targeting within biological systems.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) as a key intermediate in the synthesis of small-molecule inhibitors. Studies have demonstrated its utility in generating compounds that exhibit inhibitory activity against various enzymes implicated in metabolic disorders and inflammatory diseases. The compound's ability to engage with multiple binding sites on target proteins suggests its versatility as a pharmacological tool.
In particular, research has focused on leveraging the reactivity of the aldehyde group to form Schiff bases with amino acids or other nitrogen-containing heterocycles. These derivatives have shown promise in preclinical studies as modulators of protein-protein interactions, which are critical in many disease pathways. The combination of the thiophene and piperidine moieties provides a scaffold that can be fine-tuned to optimize binding affinity and selectivity, making this compound a valuable asset in medicinal chemistry libraries.
The synthetic accessibility of 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) has also been a focus of recent research efforts. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the reliance on hazardous reagents and improving yield. These developments align with broader trends in green chemistry, where minimizing waste and energy consumption are paramount. The ability to produce this compound efficiently will undoubtedly accelerate its adoption in both academic and industrial settings.
Furthermore, the structural features of this molecule make it an excellent candidate for exploring structure-activity relationships (SAR). By systematically modifying substituents on the thiophene or piperidine rings, researchers can gain insights into how different functional groups influence biological activity. Such studies are crucial for rational drug design and can provide critical data points for optimizing lead compounds into viable drug candidates.
One particularly exciting area of research involves using 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) as a building block for peptidomimetics. Peptides are widely used therapeutics due to their high specificity but often suffer from poor bioavailability and stability. By incorporating thiophene or piperidine-based scaffolds into peptide mimics, researchers aim to enhance these properties while maintaining or improving target engagement. Preliminary data suggest that such derivatives exhibit promising pharmacokinetic profiles.
The growing interest in 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) is also reflected in its increasing presence in high-throughput screening (HTS) campaigns. Pharmaceutical companies and academic institutions alike are leveraging automated synthesis platforms to generate libraries containing this compound alongside others with similar chemical profiles. HTS allows for rapid identification of bioactive molecules, which can then be further optimized through iterative design cycles.
Another emerging application lies in materials science, where thiophene-based compounds are being explored for their electronic properties. The conjugated system inherent in thiophenes makes them suitable candidates for organic semiconductors and light-emitting diodes (OLEDs). While this application is somewhat removed from traditional pharmaceuticals, it underscores the broad utility of compounds like 2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) across multiple scientific disciplines.
In conclusion,2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) (CAS no. 1592321-08-8) represents a fascinating compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features—combining a thiophene ring with a piperidine substituent—make it a versatile scaffold for drug discovery efforts aimed at modulating enzyme activity and receptor binding. Recent advances in synthetic chemistry and computational modeling have further highlighted its potential as an intermediate for generating novel bioactive molecules.
The ability to efficiently synthesize this compound while maintaining high yields aligns with contemporary trends toward sustainable chemical practices. Additionally,2-Thiophenecarboxaldehyde, 4-(3-hydroxy-4-methyl-1-piperidinyl) offers exciting opportunities for exploring structure-activity relationships (SAR) and developing peptidomimetics with improved pharmacokinetic profiles. As research continues to uncover new applications across pharmaceuticals,materials science,and other fields,this compound is poised to remain at forefrontof scientific innovation.
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